molecular formula C15H11ClN2O B126010 4-(4-chlorobenzyl)phthalazin-1(2H)-one CAS No. 53242-88-9

4-(4-chlorobenzyl)phthalazin-1(2H)-one

Cat. No. B126010
CAS RN: 53242-88-9
M. Wt: 270.71 g/mol
InChI Key: NLXGCQIEVZYDRS-UHFFFAOYSA-N
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Description

The compound 4-(4-chlorobenzyl)phthalazin-1(2H)-one is a derivative of phthalazinone, which has been studied for its potential as an antifungal agent. In particular, one of the derivatives, 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one, has shown remarkable antifungal activity against a range of pathogenic yeasts and filamentous fungi, including dermatophytes and Cryptococcus neoformans .

Synthesis Analysis

The synthesis of 4-benzyl-2-substituted phthalazin-1-one derivatives has been reported, where the condensation of 4-benzyl-1-chlorophthalazine with different nucleophiles yielded various derivatives . Additionally, the synthesis of 1-chlorobenzo[g]phthalazinone and 1,4-dichlorobenzo[g]phthalazine has been achieved through the reaction of tetrahydrophthalazine dione with phosphorus oxychloride, with subsequent reactions with nucleophilic reagents leading to a range of products .

Molecular Structure Analysis

The molecular structure of phthalazine derivatives has been studied through the analysis of hydrogen-bonded structures with chloro- and nitro-substituted benzoic acids. These studies have revealed details about the hydrogen bonding interactions and the distances between the nitrogen atoms of the base and the carboxyl oxygen atoms of the acids .

Chemical Reactions Analysis

The reactivity of chlorobenzylphthalazine derivatives towards various nucleophilic reagents has been explored. For instance, the interaction of 4-benzyl-1-chlorophthalazine with ambident anions and other nucleophiles has been studied, leading to the formation of a variety of products, including amines, azides, and hydrazine derivatives . Similarly, the reactivity of 1-chlorobenzo[g]phthalazinone with nucleophiles has been investigated, resulting in the substitution of chlorine atoms with different nucleophilic groups .

Physical and Chemical Properties Analysis

The physicochemical properties of 4-(4-chlorobenzyl)phthalazin-1(2H)-one derivatives have been studied to understand their conformational and electronic characteristics. These studies are crucial for the design of novel antifungal analogues and for predicting their reactivity and interactions with biological targets . The physical properties such as solubility, melting point, and stability of these compounds can be inferred from their chemical structure and reactivity patterns observed in the synthesis and reaction studies .

Scientific Research Applications

Antifungal Applications

  • Antifungal Agent: This compound demonstrated remarkable antifungal activity against strains of dermatophytes and Cryptococcus neoformans, as well as some clinical isolates. This suggests potential as a therapeutic agent in treating fungal infections (Derita et al., 2013).

Synthetic Chemistry

  • Derivative Synthesis: It has been used in the preparation of various derivatives, which were studied for their antimicrobial activities. This includes interactions with different nucleophiles and subsequent formation of other phthalazine derivatives (El-Wahab et al., 2011).
  • Catalyst in Synthesis: The compound has been applied as a catalyst in the synthesis of various pyran, pyranopyrazole, and phthalazine derivatives, demonstrating its utility in facilitating chemical reactions (Khazaei et al., 2015).

Medicinal Chemistry

  • Pharmacological Research: The phthalazin-1(2H)-one core, of which 4-(4-chlorobenzyl)phthalazin-1(2H)-one is a derivative, is significant in medicinal chemistry. It's a diazaheterobicycle found in a variety of synthetic molecules relevant to drug discovery (Terán et al., 2019).

Polymer Science

  • Polymer Synthesis: There has been research into synthesizing novel heterocyclic poly(arylene ether ketone)s using derivatives of phthalazin-1(2H)-one, demonstrating its application in polymer science (Cheng et al., 2007).

Material Science

  • Reactive Dyes and Antimicrobial Nucleosides: Synthesized derivatives of phthalazin-1(2H)-one have been used in the creation of reactive nucleosides and dyes, which bond chemically with proteins and fibers, indicating applications in material science and textile engineering (EL-Hashasha et al., 2017).

Safety And Hazards

The safety and hazards associated with “4-(4-chlorobenzyl)phthalazin-1(2H)-one” are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(19)18-17-14/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXGCQIEVZYDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50201343
Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Molecular Weight

270.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)phthalazin-1(2H)-one

CAS RN

53242-88-9
Record name 4-[(4-Chlorophenyl)methyl]-1(2H)-phthalazinone
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Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Record name 4-(4-Chlorobenzyl)phthalazin-1(2H)-one
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Record name 4-[(4-chlorophenyl)methyl]phthalazin-1(2H)-one
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Record name 4-(4-CHLOROBENZYL)PHTHALAZIN-1(2H)-ONE
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Synthesis routes and methods

Procedure details

A solution of (4-chlorobenzyl)zinc(II) chloride in THF was added to a suspension of 4-chlorophthalazin-1(2H)-one and Pd(PPh3)4 in THF, and subjected to microwave conditions at 180° C. for 20 minutes. The mixture was diluted with EtOAc, washed with saturated aqueous NaHCO3 and brine, dried (Na2SO4), filtered, and concentrated to give crude 4-(4-chlorobenzyl)phthalazin-1(2H)-one. This material was treated with O-(diphenylphosphoryl)hydroxylamine similar to that described in Example 1B to give the title compound. LC/MS (APCI) M/Z 286 (M+H)+.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
FH Havaldar, BV Dabholkar, GB Mule - Synthetic Communications, 2013 - Taylor & Francis
In this study, a series of 4-(4-methyl-phenyl)-substituted phthalazin-1-one derivatives have been synthesized with the combination of rapid microwave synthesis and phasetransfer …
Number of citations: 5 www.tandfonline.com
M Derita, E Del Olmo, B Barboza, AE García-Cadenas… - Molecules, 2013 - mdpi.com
Twenty-five polysubstituted phthalazinone derivatives were synthesized and tested for their antifungal activity against a panel of pathogenic and clinically important yeasts and …
Number of citations: 18 www.mdpi.com
E Ibrahim, AM Abdel-Mohsen, MMG Fouda… - Life Science …, 2013 - lifesciencesite.com
The principal purpose of the present study is to synthesize and investigate the antimicrobial and antifungal activities of new 1, 3-selenazole derivatives having phthalazin-1 (2H)-one …
Number of citations: 0 www.lifesciencesite.com
EJ Carlson, R Francis, Y Liu, P Li, M Lyon… - …, 2022 - Wiley Online Library
The cation channel of sperm (CatSper) is a validated target for nonhormonal male contraception, but it lacks selective blockers, hindering studies to establish its role in both motility and …
LM da Costa, H Oliveira de Almeida Leite… - International Journal of …, 2019 - hindawi.com
Antihistamines are widely used to alleviate the symptoms caused by allergic reactions. Most of these drugs have zwitteriónicas and/or amphoteric characteristics, which confer …
Number of citations: 3 www.hindawi.com

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